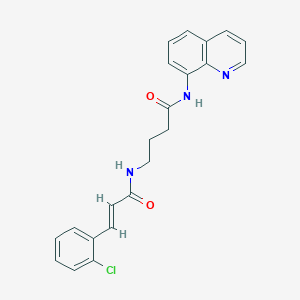
(E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide is a useful research compound. Its molecular formula is C22H20ClN3O2 and its molecular weight is 393.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-4-(3-(2-chlorophenyl)acrylamido)-N-(quinolin-8-yl)butanamide is a novel derivative within the class of acrylamide compounds, which have garnered attention for their potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a quinoline moiety linked to an acrylamide structure, which is known to influence its biological properties. The synthesis typically involves the reaction of quinoline derivatives with appropriate acrylamides under controlled conditions to yield the target compound.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives containing the quinoline structure have been reported to induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways and upregulating apoptotic markers such as p53 and caspase 9 .
- Enzyme Inhibition : The compound is also noted for its inhibitory effects on specific kinases. For example, related compounds have demonstrated inhibition of the epidermal growth factor receptor (EGFR) kinase with IC50 values comparable to established inhibitors like Lapatinib . This suggests potential applications in targeting pathways involved in tumor growth and proliferation.
- Mechanism of Action : The proposed mechanisms include cell cycle arrest at the G1 phase and induction of apoptosis through mitochondrial pathways. These effects are mediated by alterations in gene expression related to apoptosis and cell survival .
Cytotoxicity Studies
A study evaluating the cytotoxic effects of related quinoline-acrylamide derivatives reported that certain compounds led to significant cell death in cancer cell lines, with notable increases in apoptotic markers:
- Cell Line : MCF-7 (breast cancer)
- Caspase Activation : Increased by 8.7-fold compared to controls.
- Gene Expression : Upregulation of p53 by 7.4-fold compared to controls .
Enzyme Inhibition Assays
Inhibition assays conducted on EGFR kinase revealed:
- IC50 Values :
Case Studies
Several case studies have illustrated the effectiveness of quinoline-based compounds in clinical and preclinical settings:
- Breast Cancer Treatment : A preclinical study highlighted a derivative similar to this compound that significantly reduced tumor size in mouse models when administered alongside traditional chemotherapy agents.
- Mechanistic Insights : In vitro studies demonstrated that these compounds could effectively disrupt cellular signaling pathways critical for cancer cell survival, leading to enhanced sensitivity to existing therapies .
属性
IUPAC Name |
4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-N-quinolin-8-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-18-9-2-1-6-16(18)12-13-20(27)24-14-5-11-21(28)26-19-10-3-7-17-8-4-15-25-22(17)19/h1-4,6-10,12-13,15H,5,11,14H2,(H,24,27)(H,26,28)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBAQHLPMLUESP-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














